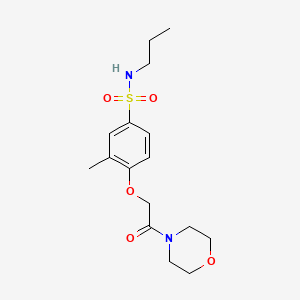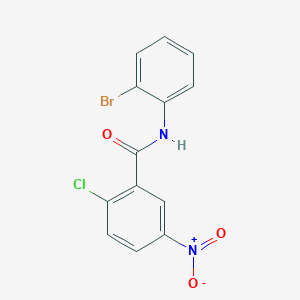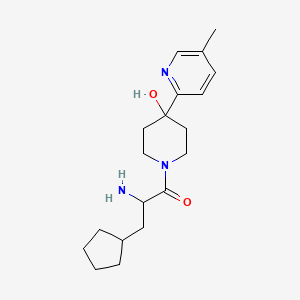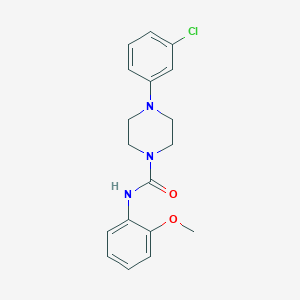
3-methyl-4-(2-morpholin-4-yl-2-oxoethoxy)-N-propylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-(2-morpholin-4-yl-2-oxoethoxy)-N-propylbenzenesulfonamide, also known as MPB, is a sulfonamide-based compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The exact mechanism of action of 3-methyl-4-(2-morpholin-4-yl-2-oxoethoxy)-N-propylbenzenesulfonamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and colitis. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of various bacteria and fungi. In addition, this compound has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-methyl-4-(2-morpholin-4-yl-2-oxoethoxy)-N-propylbenzenesulfonamide is its broad range of biological activities. This makes it a useful tool for studying various biological processes and diseases. In addition, this compound has been shown to be relatively safe and well-tolerated in animal studies. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-methyl-4-(2-morpholin-4-yl-2-oxoethoxy)-N-propylbenzenesulfonamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of new therapeutic applications for this compound, such as in the treatment of neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
The synthesis of 3-methyl-4-(2-morpholin-4-yl-2-oxoethoxy)-N-propylbenzenesulfonamide involves the reaction of 3-methyl-4-hydroxybenzenesulfonamide with propylamine and 2-(N-morpholino)ethyl chloroformate. The reaction proceeds through the formation of an intermediate, which is then treated with sodium hydroxide to yield the final product. The overall yield of the synthesis is around 60%.
Applications De Recherche Scientifique
3-methyl-4-(2-morpholin-4-yl-2-oxoethoxy)-N-propylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, this compound has been shown to exhibit anti-microbial properties by inhibiting the growth of various bacteria and fungi.
Propriétés
IUPAC Name |
3-methyl-4-(2-morpholin-4-yl-2-oxoethoxy)-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-3-6-17-24(20,21)14-4-5-15(13(2)11-14)23-12-16(19)18-7-9-22-10-8-18/h4-5,11,17H,3,6-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXORHISZDMQKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]-N-ethylacetamide](/img/structure/B5432998.png)


![4-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2-pyridinamine](/img/structure/B5433016.png)
![4-{1-[3-(1H-imidazol-2-yl)benzoyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5433026.png)

![N'-[(3,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5433038.png)
![4-[(4-{2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propen-1-yl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5433039.png)

![N-(sec-butyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5433058.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide](/img/structure/B5433085.png)
